(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate
Description
(E)-Isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is a synthetic organic compound featuring a cyanoacrylate backbone conjugated with a furan ring substituted at the 5-position with a 3-nitrophenyl group. This compound is hypothesized to function as a UV filter due to its extended π-conjugation system, which is critical for absorbing high-energy photons in the UVA (320–400 nm) and UVB (280–320 nm) ranges.
Properties
IUPAC Name |
2-methylpropyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-12(2)11-24-18(21)14(10-19)9-16-6-7-17(25-16)13-4-3-5-15(8-13)20(22)23/h3-9,12H,11H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGJJUUQBBSMAO-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the acrylate moiety: The acrylate group is introduced via a Knoevenagel condensation reaction between an aldehyde and a cyanoacetic ester.
Esterification: The final step involves the esterification of the intermediate product with isobutyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and nitrophenyl moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The most structurally similar compound identified in the literature is (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate (), which shares the cyanoacrylate-furan core but lacks the 3-nitrophenyl substituent and uses a 2-ethylhexyl ester group. Key differences include:
Substituent on Furan : The nitro group in the target compound introduces additional conjugation and electron-withdrawing effects.
Ester Group : The isobutyl group (branched C4) vs. 2-ethylhexyl (branched C8) affects solubility and molecular weight.
UV Absorption Properties
The nitro group in the target compound is expected to significantly red-shift the λmax compared to the analogue in . Experimental data for the analogue shows λmax = 339 nm , whereas computational models (e.g., density-functional theory, as in ) predict a λmax of ~355 nm for the target compound due to enhanced conjugation.
Solubility and Compatibility
- Target Compound: The isobutyl ester provides moderate solubility in polar oils but may limit compatibility with non-polar formulations.
- Analogue () : The 2-ethylhexyl ester offers excellent solubility in oils and sunscreens, facilitating integration into cosmetic matrices .
Performance Metrics
Mechanistic Insights
The nitro group enhances UV absorption breadth but may reduce photostability due to nitro-to-nitrite photoreactions. In contrast, the analogue in lacks this vulnerability, making it more suitable for long-term applications . Computational studies (e.g., density-functional thermochemistry, ) could further elucidate thermodynamic stability and excited-state behavior.
Biological Activity
(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization of appropriate precursors under acidic or basic conditions.
- Nitration of the Phenyl Group : The phenyl ring undergoes nitration, followed by a coupling reaction with the furan ring.
- Acrylate Moiety Formation : This is achieved via a Knoevenagel condensation between an aldehyde and cyanoacetic ester.
- Esterification : The final step involves esterification with isobutyl alcohol under acidic conditions to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of the cyano group and nitrophenyl moiety is believed to play a crucial role in its bioactivity by interacting with cellular receptors and enzymes .
The biological activity of this compound can be attributed to its structural features:
- Cyano Group : This functional group can participate in various biochemical pathways, potentially inhibiting enzymes critical for cell survival.
- Nitrophenyl Moiety : The nitro group may enhance the compound's ability to interact with biological targets, influencing its pharmacological profile.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-isobutyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate | Different nitro position | Moderate antimicrobial activity |
| (E)-isobutyl 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylate | Different nitro position | Lower anticancer activity |
| (E)-isobutyl 2-cyano-3-(5-(3-methylphenyl)furan-2-yl)acrylate | Methyl instead of nitro | Minimal biological activity |
The positioning of the nitro group significantly influences the compound's reactivity and biological interactions, making this compound particularly noteworthy.
Case Studies
- Study on Antimicrobial Activity : A study published in Molecules demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anticancer Research : In a recent investigation, it was found that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways, suggesting its role as a potential therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
